

The Researcher's Guide to HDAC6 Degradator-3: A Technical Overview

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Compound of Interest

Compound Name: HDAC6 degrader-3

Cat. No.: B10861994

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For researchers, scientists, and drug development professionals, this guide provides an in-depth look at **HDAC6 degrader-3**, a potent and selective molecule for targeted protein degradation. We will explore its suppliers, mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders. Unlike traditional inhibitors, which only block the enzymatic activity of their targets, degraders offer a novel therapeutic modality by inducing the complete removal of the target protein. **HDAC6 degrader-3** is a proteolysis-targeting chimera (PROTAC) that has demonstrated high potency and selectivity in mediating the degradation of HDAC6.

Availability for Research

HDAC6 degrader-3 is available for research purposes from several chemical suppliers. Researchers can procure this compound from the following vendors:

- MedchemExpress
- BroadPharm
- Sigma-Aldrich
- A2B Chem

It is important to note that this compound is intended for research use only and not for human or animal therapeutic use.

Quantitative Data Summary

The following tables summarize the key quantitative data for **HDAC6 degrader-3** and other relevant HDAC6 degraders, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Activity of **HDAC6 Degrader-3**

Parameter	Value	Species/Cell Line	Reference
IC50 (HDAC6)	4.54 nM	Recombinant Human	[1]
IC50 (HDAC1)	0.647 µM	Recombinant Human	[1]
DC50	19.4 nM	Not Specified	[1]

Table 2: Comparative Activity of Various HDAC6 Degraders

Compound	DC50	Dmax	E3 Ligase Recruited	Reference
HDAC6 degrader-3 (B4)	19.4 nM	Not Specified	Cereblon (CRBN)	[1]
PROTAC HDAC6 degrader 3 (Compound 4)	171 nM	Not Specified	von Hippel-Lindau (VHL)	[2]
HDAC6 Degrader 3j	7.1 nM (MM1S cells), 4.3 nM (4935 cells)	90% (MM1S cells), 57% (4935 cells)	von Hippel-Lindau (VHL)	
PROTAC 8 (TO-1187)	5.81 nM	94%	Cereblon (CRBN)	
PROTAC 9	5.01 nM	94%	Cereblon (CRBN)	

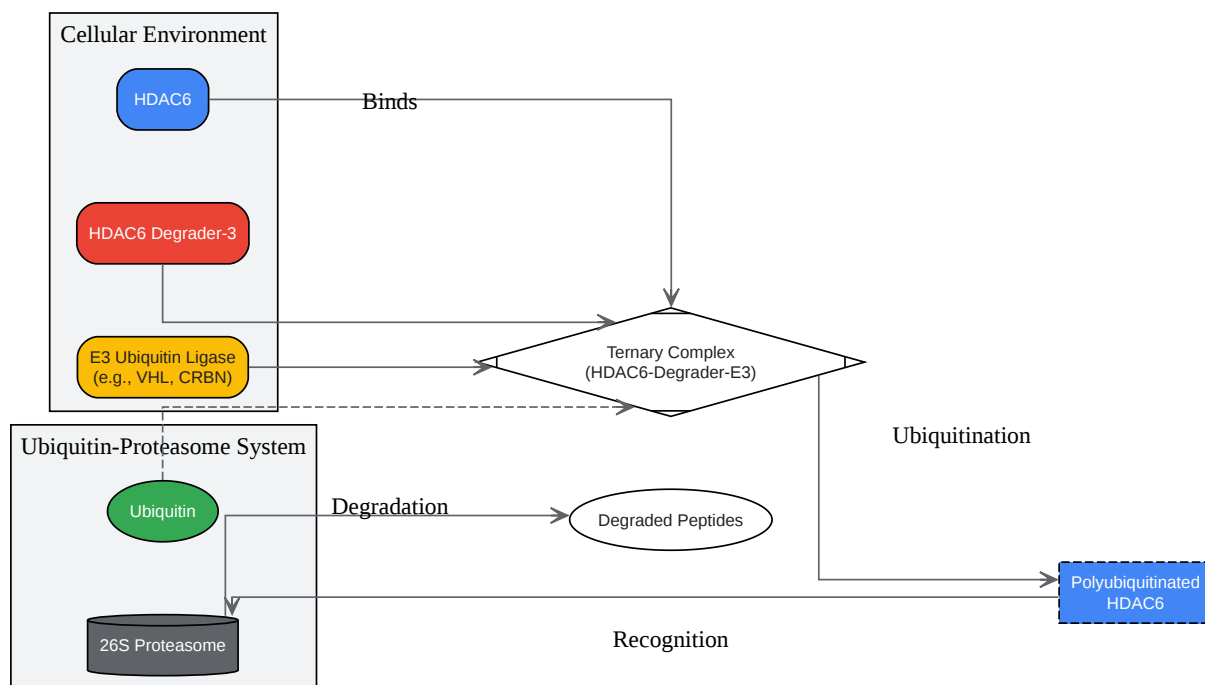
Mechanism of Action: Targeted Degradation via the Ubiquitin-Proteasome System

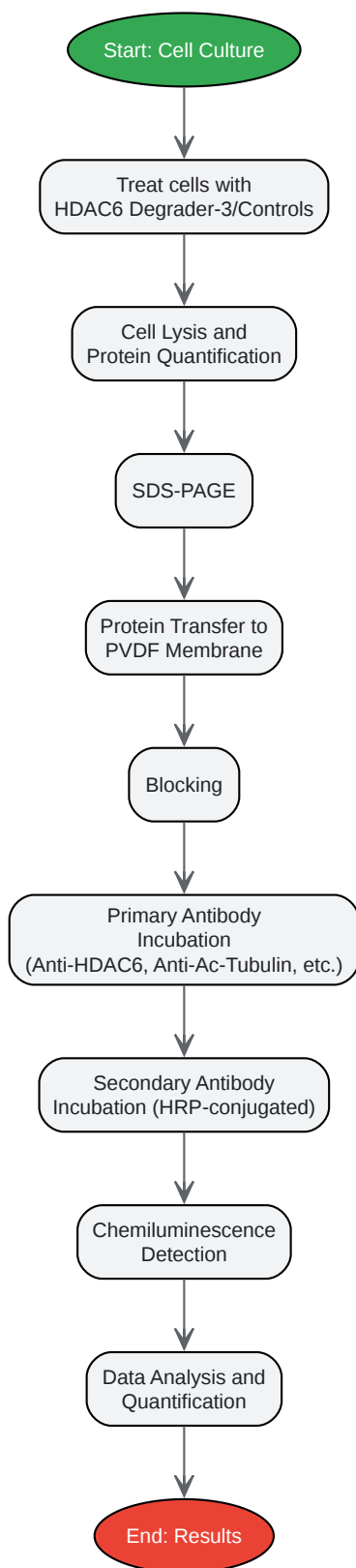
HDAC6 degrader-3 functions as a PROTAC, a bifunctional molecule that hijacks the cell's natural protein disposal system to eliminate a target protein. It consists of three key components: a ligand that binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two ligands.

The mechanism of action can be summarized in the following steps:

- **Ternary Complex Formation:** **HDAC6 degrader-3** simultaneously binds to HDAC6 and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
- **Ubiquitination:** The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the HDAC6 protein. This results in the formation of a polyubiquitin chain on HDAC6.
- **Proteasomal Recognition and Degradation:** The polyubiquitinated HDAC6 is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins. The proteasome unfolds and degrades HDAC6 into small peptides, while the ubiquitin molecules and the degrader itself are recycled.

This process of induced degradation leads to a significant reduction in the total cellular levels of HDAC6, a more profound and sustained effect compared to simple enzymatic inhibition. A key downstream consequence of HDAC6 degradation is the hyperacetylation of its substrates, most notably α -tubulin.





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